N-(3,4-dimethoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide
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Description
N-(3,4-dimethoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide is a useful research compound. Its molecular formula is C22H28N2O5S and its molecular weight is 432.54. The purity is usually 95%.
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Scientific Research Applications
Biological Effects of Acetamide Derivatives
Acetamide and its derivatives, including formamide and their mono and dimethyl derivatives, have been studied for their biological effects, which can be indicative of the broader pharmacological potential of related compounds. The research conducted over the years has significantly added to the understanding of the biological consequences of exposure to these chemicals, which continue to hold commercial importance. This could suggest areas of research application for related compounds in understanding toxicology and potential therapeutic effects (Kennedy, 2001).
Thiophene Analogues and Carcinogenic Evaluation
The study of thiophene analogues of carcinogens like benzidine and 4-aminobiphenyl, which includes synthesis and evaluation for potential carcinogenicity, can offer insights into the chemical reactivity and biological interactions of related acetamide compounds. These studies help in understanding the structural aspects that contribute to or mitigate carcinogenic potential, guiding the safe design and use of new chemical entities (Ashby et al., 1978).
Novel Synthetic Opioids Review
A review focusing on the chemistry and pharmacology of non-fentanyl novel synthetic opioid receptor agonists, including N-substituted benzamides and acetamides, sheds light on the emergence of these substances as drugs of abuse and their pharmacological profiles. This research is crucial for understanding the potential psychoactive properties of new acetamide derivatives and their implications for drug development and abuse prevention (Sharma et al., 2018).
Antituberculosis Activity of Organotin Complexes
Organotin complexes, including those with acetamide derivatives, have been scrutinized for their antituberculosis activity. This highlights the potential for acetamide derivatives to be used in the development of antituberculosis agents, showcasing the versatility and therapeutic potential of these compounds in medicinal chemistry (Iqbal et al., 2015).
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S/c1-16-7-10-19(11-8-16)30(26,27)24-13-5-4-6-18(24)15-22(25)23-17-9-12-20(28-2)21(14-17)29-3/h7-12,14,18H,4-6,13,15H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYFBWCAYXANJRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.